N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h7-13,15H,2-6H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWQNZEZNQCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: Starting with 4-chloroaniline, the benzothiazole core can be synthesized through a cyclization reaction with carbon disulfide and an oxidizing agent.
Sulfonamide Formation: The cyclohexyl(methyl)sulfamoyl group can be introduced by reacting cyclohexylamine with methylsulfonyl chloride under basic conditions.
Coupling Reaction: Finally, the benzothiazole core and the sulfonamide group can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole core is known to interact with various proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from literature:
Key Observations:
- Heterocyclic Core Differences: The target compound’s benzothiazole core distinguishes it from oxadiazole-based analogs (LMM5, LMM11) and artemisinin derivatives (6e). Benzothiazoles are known for enhanced metabolic stability compared to oxadiazoles, which may improve pharmacokinetics .
- Sulfamoyl Modifications: The cyclohexyl(methyl) group on the sulfamoyl moiety increases lipophilicity compared to LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl). This could enhance membrane permeability but may also affect solubility .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Benzothiazoles generally exhibit slower hepatic metabolism than oxadiazoles, which may extend half-life .
Q & A
Q. What are the established synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide?
The synthesis typically involves multi-step protocols, including:
- Amide Coupling : Reacting 4-chloro-1,3-benzothiazol-7-amine with a sulfamoyl-activated benzoyl chloride derivative under inert conditions (e.g., using DCM as solvent and triethylamine as base) .
- Sulfonamide Formation : Introducing the cyclohexyl(methyl)sulfamoyl group via nucleophilic substitution, often requiring controlled stoichiometry to avoid over-sulfonation .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate intermediates. Yield optimization may require temperature control (e.g., -10°C for sensitive intermediates) .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm connectivity and substituent placement. For example, the cyclohexyl group’s protons appear as multiplet signals at δ 1.2–1.8 ppm, while the benzothiazole ring protons resonate at δ 7.5–8.3 ppm .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H] matching theoretical m/z within 3 ppm error) .
- FTIR : Peaks at ~1700 cm (amide C=O stretch) and ~1350 cm (sulfonamide S=O) confirm functional groups .
Q. What is the compound’s solubility profile in common solvents?
Experimental data suggest:
- High Solubility : In DMSO (≥50 mg/mL at 25°C) due to polar sulfonamide and benzamide groups.
- Low Solubility : In aqueous buffers (e.g., PBS: <0.1 mg/mL), necessitating DMSO stock solutions for biological assays .
- Optimization : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve aqueous solubility for in vivo studies .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural determination?
Conflicts in X-ray data (e.g., disordered cyclohexyl groups) require:
- Refinement Strategies : Using SHELXL for anisotropic displacement parameters and TWIN/BASF commands to model twinning .
- Validation Tools : CheckCIF/PLATON to identify geometry outliers (e.g., bond angles >5° from ideal values) .
- Complementary Methods : Pair X-ray with DFT calculations (e.g., Gaussian09) to validate torsional angles and hydrogen-bonding networks .
Q. What experimental design principles optimize yield in multi-step synthesis?
Key considerations include:
- Stepwise Monitoring : Use TLC/HPLC to track reaction progress and minimize side products (e.g., hydrolysis of the sulfamoyl group) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps; ligand choice (e.g., XPhos) can enhance efficiency .
- Scale-Up Adjustments : Reduce solvent volume by 30–50% in larger batches to improve kinetics, but avoid compromising mixing efficiency .
Q. How can in silico methods predict the compound’s interaction with bacterial enzymes?
Computational approaches include:
- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., bacterial PPTases) using PDB structures (e.g., 3Q8U). Focus on sulfamoyl-group interactions with catalytic residues (e.g., Arg154) .
- MD Simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) and identify hydrophobic pockets accommodating the cyclohexyl group .
- Free Energy Calculations (MM-PBSA) : Estimate ΔG to prioritize analogs with stronger affinity (<-40 kcal/mol) .
Q. What strategies address fluorescence interference in biological assays?
The benzothiazole moiety may autofluoresce, complicating readouts. Mitigation involves:
- Wavelength Optimization : Use excitation/emission filters (e.g., λ=450 nm, λ=550 nm) outside the compound’s emission range .
- Quenching Agents : Add 1 mM sodium dithionite to reduce background signal without affecting target activity .
- Alternative Assays : Switch to luminescence-based methods (e.g., ATP detection) for cytotoxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
